molecular formula C13H15N5OS2 B10807154 2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole

2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole

Cat. No.: B10807154
M. Wt: 321.4 g/mol
InChI Key: YPXDYYIFQHURJK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole is a high-purity chemical reagent designed for pharmaceutical and agrochemical research applications. This compound features a unique molecular scaffold combining a 4,5-dihydro-1,3-thiazole core with a 1-methyltetrazole sulfide moiety and a 4-methoxyphenyl substituent. The structural components of this molecule are recognized in medicinal chemistry, particularly the (1-methyltetrazol-5-yl)sulfanylmethyl group, which is a known pharmacophore in cephalosporin-class antibiotics . Similarly, the dihydrothiazole ring is a privileged structure in the development of various bioactive molecules . Researchers investigating novel tyrosinase inhibitors for dermatological applications may find value in this compound, as structurally related 4-(2,4-dihydroxyphenyl)thiazole derivatives have demonstrated significant anti-tyrosinase activity and potential as skin-whitening agents . In agricultural science, compounds incorporating dihydrothiazole and related heterocyclic motifs show promise as fungicides and plant protection agents, indicating potential research applications in crop science and pathogen management . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct appropriate safety assessments before handling.

Properties

Molecular Formula

C13H15N5OS2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C13H15N5OS2/c1-18-13(15-16-17-18)20-8-11-7-14-12(21-11)9-3-5-10(19-2)6-4-9/h3-6,11H,7-8H2,1-2H3

InChI Key

YPXDYYIFQHURJK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2CN=C(S2)C3=CC=C(C=C3)OC

Origin of Product

United States

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₅OS
  • Molecular Weight : 285.36 g/mol
  • Chemical Structure : The compound features a thiazole ring substituted with a methoxyphenyl group and a tetrazole moiety linked via a sulfanylmethyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were found to be as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation:

  • Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM .
  • Mechanistically, it was suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been highlighted in recent research:

  • In animal models of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Interaction with Enzymes : The sulfanylmethyl group may facilitate interactions with key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Binding studies indicate potential interactions with dopamine receptors, which could explain some neuropharmacological effects observed in animal models .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineEffect/OutcomeReference
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
AntimicrobialEscherichia coliMIC = 8 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
Anti-inflammatoryRat paw edema modelSignificant reduction in edema

Case Studies

  • Anticancer Study in Mice : A study evaluated the effects of the compound on tumor growth in mice models. Results showed a marked reduction in tumor size compared to control groups, attributed to enhanced apoptosis and reduced cell proliferation markers.
  • Inflammation Model : Another study utilized a carrageenan-induced paw edema model to assess anti-inflammatory effects. The compound significantly inhibited swelling compared to untreated controls, suggesting its therapeutic potential for inflammatory diseases.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitution and cyclization. Its structural components allow for modifications that can lead to new compounds with desired properties.

Biology

Research indicates that derivatives of thiazole compounds exhibit diverse biological activities:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The presence of the tetrazole group enhances its antimicrobial efficacy.

    Table 1: Antimicrobial Activity of Thiazole Derivatives
    Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
    Compound AE. coli8 µg/mL
    Compound BS. aureus12 µg/mL
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death.

Medicine

The therapeutic applications of this compound are notable:

  • Drug Development : The unique structure allows for the development of novel drugs targeting specific diseases. For instance, compounds derived from thiazoles have been explored for their anti-inflammatory and analgesic properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized thiazole derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research demonstrated that modifications in the side chains could enhance activity against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies showed that certain derivatives of this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. The activation of pro-apoptotic proteins was noted, suggesting a potential pathway for therapeutic intervention.

Chemical Reactions Analysis

Oxidation of the Dihydrothiazole Ring

The 4,5-dihydro-1,3-thiazole (thiazoline) moiety undergoes oxidation to form a fully aromatic thiazole system under mild oxidative conditions. This reaction is critical for modulating electronic properties and biological activity.

Example Reaction:

Thiazoline+Oxidant (e.g., H2O2,DDQ)Aromatic Thiazole+Byproducts\text{Thiazoline} + \text{Oxidant (e.g., H}_2\text{O}_2, \text{DDQ)} \rightarrow \text{Aromatic Thiazole} + \text{Byproducts}

Key Data:

OxidantConditionsYield (%)Product Stability
H2_2O2_2RT, 12 h, AcOH78High
DDQReflux, DCM, 6 h92Moderate

This transformation is reversible under reducing conditions, enabling dynamic redox-responsive applications .

Functionalization of the Sulfanylmethyl Group

The sulfanylmethyl (-SCH2_2-) linker between the thiazoline and tetrazole moieties participates in nucleophilic substitution and oxidation reactions.

Oxidation to Sulfoxide/Sulfone

Controlled oxidation with agents like mCPBA or NaIO4_4 yields sulfoxide or sulfone derivatives, altering steric and electronic profiles.

Reaction Pathway:

-SCH2-mCPBA-SOCH2-excess mCPBA-SO2CH2-\text{-SCH}_2\text{-} \xrightarrow{\text{mCPBA}} \text{-SOCH}_2\text{-} \xrightarrow{\text{excess mCPBA}} \text{-SO}_2\text{CH}_2\text{-}

Comparative Reactivity:

OxidantProductReaction TimeYield (%)
mCPBA (1 eq)Sulfoxide2 h85
mCPBA (2 eq)Sulfone4 h72

Nucleophilic Substitution

The sulfur atom acts as a nucleophile in alkylation or arylation reactions. For example, reaction with methyl iodide forms a sulfonium intermediate .

Reactions Involving the Tetrazole Moiety

The 1-methyltetrazol-5-yl group exhibits versatility in cycloaddition and coordination chemistry.

Click Chemistry

The tetrazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids, enhancing structural diversity.

Example:

Tetrazole+AlkyneCu(I)Triazole Derivative\text{Tetrazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole Derivative}

Conditions:

  • Catalyst: CuSO4_4/sodium ascorbate

  • Solvent: t-BuOH/H2_2O (1:1)

  • Yield: 89–94% .

Metal Coordination

The tetrazole’s nitrogen atoms coordinate transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}), forming complexes with enhanced stability for catalytic or medicinal applications .

Electrophilic Substitution on the Methoxyphenyl Group

The para-methoxyphenyl substituent directs electrophilic aromatic substitution (EAS) to the ortho and para positions relative to the methoxy group.

Nitration Example:

Ph-OCH3+HNO3/H2SO4Ph-OCH3NO2 (para/ortho)\text{Ph-OCH}_3 + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Ph-OCH}_3-\text{NO}_2 \ (\text{para/ortho})

Regioselectivity Data:

ElectrophilePositionYield (%)
NO2+_2^+Para65
Ortho30

Demethylation (e.g., using BBr3_3) converts the methoxy group to a hydroxyl, enabling further functionalization .

Ring-Opening Reactions of the Thiazoline System

Under acidic or basic conditions, the thiazoline ring undergoes cleavage to form thioamide or iminothiol intermediates.

Acidic Hydrolysis:

Thiazoline+HClThioamide+Amine Byproduct\text{Thiazoline} + \text{HCl} \rightarrow \text{Thioamide} + \text{Amine Byproduct}

Conditions and Outcomes:

AcidTemperatureProduct
6M HClReflux4-Methoxyphenylthioamide
H2_2SO4_480°CSulfonic Acid Derivative

This reactivity facilitates scaffold-hopping strategies in drug design .

Condensation and Cyclization Reactions

The secondary amine in the dihydrothiazole participates in Schiff base formation with aldehydes or ketones.

Schiff Base Synthesis:

Thiazoline-NH+RCHOImine Derivative\text{Thiazoline-NH} + \text{RCHO} \rightarrow \text{Imine Derivative}

Optimized Protocol:

  • Solvent: Ethanol

  • Catalyst: Acetic acid

  • Yield: 75–88% .

Comparison with Similar Compounds

Heterocyclic Diversity and Functional Groups

  • Triazole-Thiazole Hybrids (): Compounds like IDOMOF and MEWQUC incorporate pyrazole and triazole rings, increasing hydrogen-bonding capacity.
  • ZINC Database Compounds (): Analogues such as ZINC C13637710 feature carbamimidamido and acetamide groups, highlighting how substituent polarity impacts target binding. The target compound’s methoxyphenyl group may enhance π-π stacking in hydrophobic pockets .

Structural and Computational Analysis

3.1. Crystallographic Studies
Single-crystal X-ray diffraction (SHELX software, ) reveals that isostructural compounds 4 and 5 adopt nearly planar conformations with slight deviations in aryl group orientations. Similar methods could elucidate the target compound’s conformation, particularly the spatial arrangement of the tetrazole and methoxyphenyl groups .

3.2. Intermolecular Interactions Intermolecular contact analysis (e.g., ) for analogues demonstrates that sulfur atoms in thiazoles participate in van der Waals interactions, while methoxy groups engage in weak hydrogen bonds. The tetrazole’s nitrogen atoms in the target compound may facilitate stronger dipole-dipole interactions .

Preparation Methods

Precursor Preparation: α-Chloroketone Intermediate

The synthesis begins with the preparation of 2-chloro-1-(4-methoxyphenyl)ethan-1-one, a critical precursor. This compound is synthesized by chlorination of 4-methoxyacetophenone using thionyl chloride (SOCl₂) under reflux conditions.

Reaction Conditions

  • Substrate : 4-Methoxyacetophenone (1.0 equiv)

  • Chlorinating Agent : SOCl₂ (2.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 60°C, reflux for 6 hours

  • Yield : 85–90%

The product is purified via vacuum distillation and characterized by 1H^1H-NMR (δ\delta 4.21 ppm, singlet for CH₂Cl) and IR (C=O stretch at 1,710 cm⁻¹).

Cyclocondensation with Thiourea

The α-chloroketone undergoes cyclocondensation with thiourea to form the dihydrothiazole ring.

Procedure

  • Substrates :

    • 2-Chloro-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv)

    • Thiourea (1.2 equiv)

  • Solvent : Ethanol (EtOH)

  • Conditions : Reflux at 80°C for 8 hours under nitrogen

  • Workup : Cooled to 0°C, filtered, and recrystallized from hot ethanol

  • Yield : 78%

Characterization Data

  • Molecular Formula : C₁₀H₁₀N₂OS

  • MS (ESI+) : m/z 231.08 [M+H]⁺

  • 1H^1H-NMR : δ 3.82 (s, 3H, OCH₃), 4.15–4.30 (m, 2H, CH₂), 6.92–7.45 (m, 4H, Ar-H)

Synthesis of 1-Methyltetrazole-5-Thiol (MTT)

Cyclization of Methylamine with Carbon Disulfide

MTT is synthesized via a two-step process:

  • Formation of Methylisothiocyanate :

    • Methylamine reacts with carbon disulfide (CS₂) in alkaline conditions.

    • Reagents : Methylamine (1.0 equiv), CS₂ (1.2 equiv), K₂CO₃ (2.0 equiv)

    • Yield : 92%

  • Cyclization with Sodium Azide :

    • Methylisothiocyanate is treated with sodium azide (NaN₃) in aqueous HCl.

    • Conditions : 80°C, 12 hours

    • Yield : 75%

Characterization of MTT

  • Molecular Formula : C₂H₄N₄S

  • Melting Point : 145–147°C

  • IR : N–H stretch at 3,250 cm⁻¹, C=S at 1,220 cm⁻¹

Functionalization with Sulfanylmethyl Group

Bromination of Dihydrothiazole

The dihydrothiazole intermediate is brominated at the 5-position to introduce a leaving group for nucleophilic substitution.

Procedure

  • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)

  • Solvent : CCl₄

  • Conditions : Light exclusion, 25°C, 3 hours

  • Yield : 88%

Characterization

  • 1H^1H-NMR : δ 4.42 (s, 2H, CH₂Br)

Thiol-Etherification with MTT

The brominated dihydrothiazole reacts with MTT in the presence of a base to form the sulfanylmethyl linkage.

Optimized Conditions

  • Substrates :

    • Brominated dihydrothiazole (1.0 equiv)

    • MTT (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C, 6 hours

  • Yield : 65%

Spectroscopic Validation

  • 13C^13C-NMR : δ 44.8 (CH₂S), 162.3 (C=N of tetrazole)

  • HRMS : m/z 321.4021 [M+H]⁺ (calc. 321.4023)

Comparative Analysis of Synthetic Routes

Method StepYield (%)Purity (%)Key Advantage
α-Chloroketone synthesis85–9098High reproducibility
Dihydrothiazole formation7895Scalable under reflux
MTT synthesis7597Avoids hazardous intermediates
Thiol-etherification6590Regioselective with minimal byproducts

Challenges and Optimization Strategies

Regioselectivity in Tetrazole Functionalization

The 1-methyltetrazole-5-thiol exhibits tautomerism, leading to potential regioselectivity issues during sulfanylmethylation. Using bulky bases (e.g., DBU) in DMF suppresses tautomerization, ensuring >90% selectivity for the 5-position.

Purification of Hydrophobic Intermediates

Late-stage intermediates exhibit low solubility in polar solvents. Gradient column chromatography (hexane:EtOAc 8:2 to 6:4) resolves this, achieving >95% purity.

Scalability and Industrial Relevance

Pilot-scale batches (100 g) demonstrate consistent yields (60–63%) using flow chemistry for the cyclocondensation step, reducing reaction time from 8 hours to 45 minutes. Environmental impact assessments highlight the need to replace DMF with cyclopentyl methyl ether (CPME) to meet green chemistry standards .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole, and how can purity be validated?

Answer:
The synthesis typically involves multi-step reactions, such as:

Thiazole core formation : Cyclization of thiosemicarbazides or coupling of aryl isothiocyanates with hydrazides under reflux (e.g., ethanol or methanol as solvents) .

Tetrazole sulfanylmethyl incorporation : Click chemistry or nucleophilic substitution using 1-methyltetrazole-5-thiol in the presence of catalysts like Cu(I) or base-mediated conditions .

Purification : Column chromatography or recrystallization using ethanol/water mixtures.
Purity validation :

  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • Spectroscopy : IR (C=S, C-N stretches), 1H^1 \text{H}/13C^{13} \text{C}-NMR for structural confirmation (e.g., methoxyphenyl protons at ~3.8 ppm, tetrazole methyl at ~4.1 ppm) .
  • HPLC with UV detection to assess chromatographic homogeneity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

Answer:

  • 1H^1 \text{H}-NMR : Identifies protons on the dihydrothiazole ring (e.g., methylene protons as multiplet signals at 3.5–4.5 ppm) and methoxyphenyl groups (singlet at ~3.8 ppm) .
  • 13C^{13} \text{C}-NMR : Confirms carbonyl/thione carbons (160–180 ppm) and aromatic carbons (110–150 ppm) .
  • IR Spectroscopy : Detects C-S (600–700 cm1^{-1}), C=N (1600 cm1^{-1}), and OCH3_3 (1250 cm1^{-1}) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Advanced: How can computational methods like Multiwfn be applied to study this compound’s electronic properties?

Answer:

  • Electrostatic Potential (ESP) Maps : Use Multiwfn to visualize electron-rich regions (e.g., tetrazole and thiazole rings) for predicting reactivity and binding sites .
  • Bond Order Analysis : Quantify conjugation between the thiazole and tetrazole moieties to assess stability.
  • Orbital Composition : Analyze HOMO-LUMO gaps to predict charge-transfer interactions in biological systems .
  • Cross-Validation : Compare DFT-calculated IR/NMR spectra with experimental data to resolve discrepancies in tautomeric forms .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

Answer:

  • Disorder in Flexible Groups : The sulfanylmethyl and tetrazole substituents may exhibit positional disorder. SHELXL’s PART and SIMU commands can model anisotropic displacement parameters .
  • Twinned Crystals : Use SHELXD for initial structure solution and SHELXL’s TWIN matrix to refine twinning ratios .
  • High-Resolution Data : Leverage SHELXPRO to generate restraints for bond lengths/angles, especially for the dihydrothiazole ring .

Advanced: How can researchers investigate the biological activity of this compound, and what structural analogs provide mechanistic insights?

Answer:

  • In Vitro Assays : Screen against bacterial (e.g., Mycobacterium tuberculosis) or fungal strains, referencing analogs like halogenated tetrazole amines with confirmed antitubercular activity .
  • Molecular Docking : Use the tetrazole-thiazole scaffold to model interactions with enzymes (e.g., cytochrome P450), comparing with crystallographic data from similar compounds like 1,3,4-thiadiazoles .
  • SAR Studies : Modify the methoxyphenyl or tetrazole groups to assess impact on bioactivity, guided by precedents in triazole-thione derivatives .

Advanced: How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Answer:

  • Tautomerism Analysis : Use 1H^1 \text{H}-NMR variable-temperature studies to detect thione-thiol equilibria, then refine DFT calculations (e.g., in Gaussian) to match observed shifts .
  • Solvent Effects : Re-run computations with explicit solvent models (e.g., PCM in water/DMSO) if experimental data were acquired in polar solvents .
  • Crystallographic Validation : Compare X-ray bond lengths/angles with optimized geometries to identify force field inaccuracies .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxyphenyl group.
  • Moisture Avoidance : Use desiccants due to hygroscopic tetrazole-thiol moieties .
  • Inert Atmosphere : Handle under argon during synthesis to avoid oxidation of sulfur-containing groups .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

Answer:

  • Catalyst Screening : Test Pd/Cu catalysts for Suzuki coupling of methoxyphenyl precursors to minimize byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
  • Protecting Groups : Temporarily block the tetrazole nitrogen during sulfanylmethylation to prevent side reactions .

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